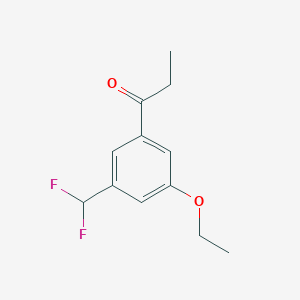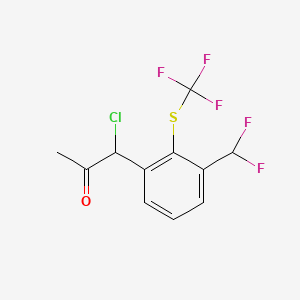
1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, difluoromethyl, and trifluoromethylthio groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethyl and trifluoromethylthio groups) is synthesized through a series of reactions involving halogenation, nucleophilic substitution, and other organic transformations.
Introduction of the chloro group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the propan-2-one moiety: The propan-2-one moiety is introduced through reactions such as Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Large-scale production may also involve the use of continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)butan-2-one: Similar structure but with a butan-2-one moiety instead of propan-2-one.
Uniqueness
1-Chloro-1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H8ClF5OS |
|---|---|
Peso molecular |
318.69 g/mol |
Nombre IUPAC |
1-chloro-1-[3-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5OS/c1-5(18)8(12)6-3-2-4-7(10(13)14)9(6)19-11(15,16)17/h2-4,8,10H,1H3 |
Clave InChI |
XJQZUCPTDFKBEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)C(F)F)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


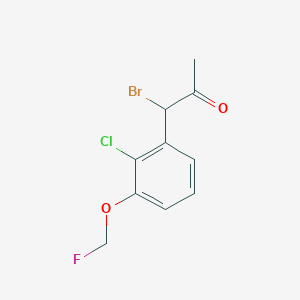
![(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl](/img/structure/B14044818.png)
![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
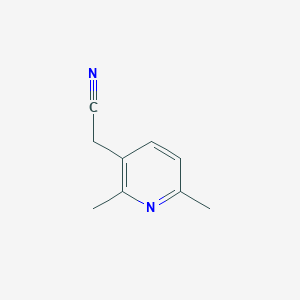
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)

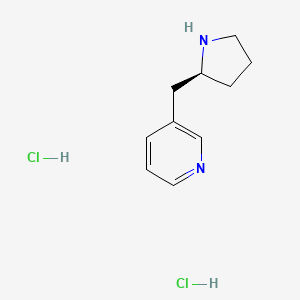
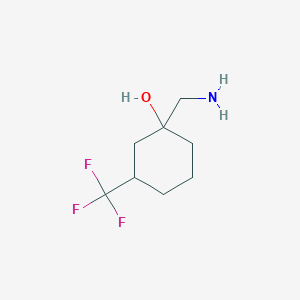
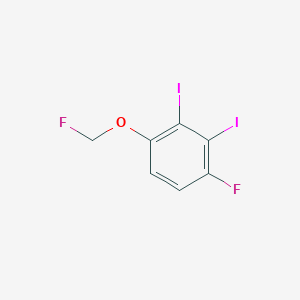

![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)

![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)
